ethyl 2-(6-methoxy-1-(p-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)benzoate
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Overview
Description
- Ethyl 2-(6-methoxy-1-(p-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)benzoate is a complex organic compound with a fused indole and benzoate structure.
- The compound contains an indole core, which is a significant heterocyclic system found in natural products and drugs. Indoles play essential roles in cell biology and exhibit diverse biological properties .
- Its chemical structure consists of an indole ring fused to a benzoate moiety, with additional substituents.
Preparation Methods
- Synthetic routes for this compound involve several steps. One approach is the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst .
- Industrial production methods may vary, but efficient synthesis typically involves carefully controlled reactions and purification steps.
Chemical Reactions Analysis
- Ethyl 2-(6-methoxy-1-(p-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)benzoate can undergo various reactions:
Oxidation: Oxidative processes can modify the indole or benzoate portions.
Reduction: Reduction reactions may lead to the formation of reduced derivatives.
Substitution: Substituents on the aromatic rings can be replaced.
- Common reagents include acids, bases, and transition metal catalysts.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and applications in organic synthesis.
Biology: The compound’s biological activity is of interest.
Medicine: Investigate its potential as a drug candidate, especially considering its indole scaffold.
Industry: Explore applications in materials science, such as dyes or polymers.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It may interact with cellular receptors, enzymes, or other biomolecules.
- Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
- Ethyl 2-(6-methoxy-1-(p-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)benzoate’s uniqueness lies in its fused indole-benzoate structure.
- Similar compounds include other indole derivatives, such as indole-3-acetic acid, tryptophan, and various alkaloids.
Properties
Molecular Formula |
C29H29N3O4 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
ethyl 2-[[6-methoxy-1-(4-methylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C29H29N3O4/c1-4-36-28(33)22-7-5-6-8-24(22)31-29(34)32-16-15-21-23-17-20(35-3)13-14-25(23)30-26(21)27(32)19-11-9-18(2)10-12-19/h5-14,17,27,30H,4,15-16H2,1-3H3,(H,31,34) |
InChI Key |
NWNGIYWDJZHWRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)N2CCC3=C(C2C4=CC=C(C=C4)C)NC5=C3C=C(C=C5)OC |
Origin of Product |
United States |
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